

Comprehensive Spectroscopic Profile: Diethyl(ethylsulfamoyl)amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Diethyl(ethylsulfamoyl)amine

CAS No.: 1094661-86-5

Cat. No.: B1452642

[Get Quote](#)

CAS Number: 1094661-86-5 Molecular Formula:

Molecular Weight: 180.27 g/mol IUPAC Name:

-diethyl-

-ethylsulfamide

Introduction & Structural Context

Diethyl(ethylsulfamoyl)amine is a sulfamide derivative characterized by a central sulfuryl group (

) flanked by two distinct amine environments: a tertiary diethylamine moiety and a secondary ethylamine moiety. This asymmetry is the critical feature for spectroscopic assignment.

Unlike sulfonamides (

), sulfamides (

) possess a unique

connectivity that influences the electron density and magnetic environment of the

-protons. The

group acts as a strong electron-withdrawing core, deshielding adjacent alkyl protons, while the asymmetry allows for clear differentiation between the

-diethyl and

-ethyl groups in NMR analysis.

Synthesis & Provenance Logic

To understand the impurity profile and spectral expectations, one must recognize the standard synthetic route. This compound is typically synthesized via the nucleophilic substitution of diethylsulfamoyl chloride with ethylamine.

- Precursor Signature: Diethylsulfamoyl chloride (

) typically shows a deshielded quartet at

3.43 ppm (CDCl₃). Upon amination to form the target sulfamide, this quartet shifts upfield (shielded) to

~3.25–3.30 ppm due to the replacement of the highly electronegative chlorine with the less electronegative nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus spectroscopic signature in deuteriochloroform (

).

¹H NMR Analysis (400 MHz,

)

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Logic
4.30 - 4.60	Broad Singlet	1H	-	NH	Exchangeable proton. Shift varies with concentration and temperature.
3.28	Quartet	4H	7.1		Deshielded by . Equivalent ethyl groups due to free rotation.
3.05	Multiplet/dq	2H	7.1, 5.5		Coupled to both the methyl group and the adjacent NH proton.
1.18	Triplet	6H	7.1		Terminal methyls of the diethyl group.
1.14	Triplet	3H	7.1		Terminal methyl of the mono-ethyl group.

Expert Insight:

- Differentiation: The key to confirming the structure is distinguishing the integration ratio of 4:2 in the 2.9–3.4 ppm region. The

-diethyl protons (4H) will always appear slightly downfield of the

-ethyl protons (2H) due to the inductive effect of the second ethyl group versus the proton on the nitrogen.

- Solvent Effects: In

, the NH proton will shift downfield (typically

7.0–7.5 ppm) and may show clear triplet coupling to the adjacent methylene group, resolving the multiplet at 3.05 ppm into a distinct quintet or doublet of quartets.

C NMR Analysis (100 MHz,

Chemical Shift (, ppm)	Assignment	Electronic Environment
42.1		Alpha-carbon. Deshielded by .
38.4		Alpha-carbon.[1] Slightly more shielded than the tertiary amine carbons.
14.2		Beta-carbon (Methyl).
13.6		Beta-carbon (Methyl).

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the sulfonyl group and the single N-H bond.

- 3260 – 3300 cm^{-1} (

,

):

stretching vibration. This band confirms the presence of the secondary amine side (

). Absence of this band would indicate bis-alkylation (impurity).

- 2970 – 2870 cm^{-1} (

):

aliphatic stretching (methyl/methylene).

- 1320 – 1340 cm^{-1} (

): Asymmetric

stretching. This is a diagnostic band for sulfonamides/sulfamides.

- 1140 – 1150 cm^{-1} (

): Symmetric

stretching.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

- Molecular Ion:
 - : observed at m/z 181.1.
 - : observed at m/z 203.1.
- Fragmentation Pattern (MS/MS):
 - m/z 181

152: Loss of an ethyl group (

).

- m/z 181

72: Characteristic fragment corresponding to the diethylamine cation

, formed by the cleavage of the

bond.

- m/z 181

46: Loss of secondary amine fragment.

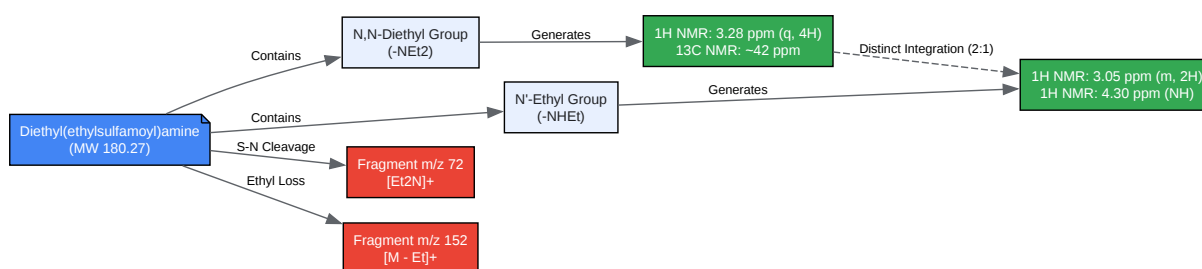
Experimental Protocols & Visualization

Protocol: Sample Preparation for NMR

- Solvent Selection: Use (99.8% D) for routine purity checks. Use if NH coupling resolution is required.
- Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.
- Filtration: If the sample appears cloudy (common with sulfamides due to moisture absorption), filter through a small plug of glass wool or anhydrous directly into the NMR tube.
- Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1s, 16 scans).

Visual Logic: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals and the fragmentation pathways in MS.



[Click to download full resolution via product page](#)

Caption: Logical mapping of structural moieties to specific spectroscopic signals and mass spectrometry fragments.

References

- Enamine Store.**Diethyl(ethylsulfamoyl)amine** Product Data. Retrieved from
- Sigma-Aldrich.**Diethyl(ethylsulfamoyl)amine** Building Block. Retrieved from
- Canadian Journal of Chemistry.Hydrolysis of Sulfamoyl Chlorides: NMR Characteristics of Diethylsulfamoyl Chloride. (Starting Material Reference). Retrieved from
- ResearchGate.Sulfonamide derivatives of cis-imidazolines: NMR Data for Diethylsulfamoyl Chloride. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. WO2017120355A1 - Dihydroquinolines and uses thereof - Google Patents](#) [patents.google.com]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: Diethyl(ethylsulfamoyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452642/docs#comprehensive-spectroscopic-profile-diethyl-ethylsulfamoyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)